Home > Products > Screening Compounds P129831 > Citrate phosphate dextrose
Citrate phosphate dextrose - 51404-37-6

Citrate phosphate dextrose

Catalog Number: EVT-1556444
CAS Number: 51404-37-6
Molecular Formula: C12H23O17P
Molecular Weight: 470.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Citrate phosphate dextrose is a compound primarily used as an anticoagulant in blood storage and transfusion practices. It is composed of three main components: citrate, which acts as a calcium chelator; phosphate, which serves to maintain pH and provide energy; and dextrose, a simple sugar that supplies energy to cells. This combination is critical for preserving the viability of red blood cells during storage, thereby enhancing their shelf life and functionality post-transfusion.

Source

Citrate phosphate dextrose is synthesized from its individual components, which are readily available in pharmaceutical and laboratory settings. The formulation is commonly utilized in blood banks and clinical laboratories across the United States and other regions for the preservation of blood products.

Classification

Citrate phosphate dextrose is classified as an anticoagulant agent. It falls under the category of blood preservatives, specifically designed to inhibit coagulation in stored blood products, allowing for extended storage without significant loss of cellular integrity or function.

Synthesis Analysis

Methods

The synthesis of citrate phosphate dextrose involves mixing its constituent components in specific proportions. The typical formulation includes:

  • Sodium citrate (dihydrate)
  • Citric acid (anhydrous)
  • Monobasic sodium phosphate (monohydrate)
  • Dextrose (monohydrate)

These ingredients are combined in sterile conditions to prevent contamination. The standard ratio for anticoagulant to whole blood is approximately 1:7 to 1:10, ensuring optimal preservation conditions .

Technical Details

The preparation process requires precise measurements and aseptic techniques to ensure that the resulting solution maintains its efficacy as an anticoagulant. The solution is typically filtered through a 0.2 µm filter to eliminate any particulate matter before being packaged for use .

Molecular Structure Analysis

Structure

  • Citrate: A tricarboxylic acid with three carboxyl groups, represented as C6H5O73C_6H_5O_7^{3-}.
  • Phosphate: Typically exists as H2PO4H_2PO_4^{-} or HPO42HPO_4^{2-}, depending on pH.
  • Dextrose: A six-carbon sugar (monosaccharide) with the molecular formula C6H12O6C_6H_{12}O_6.

Data

The molecular weights of the components are approximately:

  • Sodium citrate: 258.06 g/mol
  • Citric acid: 192.13 g/mol
  • Monobasic sodium phosphate: 119.98 g/mol
  • Dextrose: 180.18 g/mol
Chemical Reactions Analysis

Reactions

In solution, citrate acts by binding calcium ions, which are essential for the coagulation cascade. This reaction effectively prevents clot formation by chelating calcium, thus disrupting the normal coagulation process.

Technical Details

The interaction can be summarized by the following equilibrium:

Ca2++Citrate3CaCitrate\text{Ca}^{2+}+\text{Citrate}^{3-}\rightleftharpoons \text{CaCitrate}^{-}

This reaction demonstrates how citrate effectively sequesters calcium ions, thereby inhibiting clotting mechanisms.

Mechanism of Action

Process

Citrate phosphate dextrose functions primarily through its calcium-chelating properties. By binding calcium ions, it prevents their availability for the activation of various clotting factors involved in hemostasis.

Data

Physical and Chemical Properties Analysis

Physical Properties

Citrate phosphate dextrose appears as a clear, colorless solution when prepared correctly. It has a slightly acidic pH due to the presence of citric acid.

Chemical Properties

  • Solubility: Highly soluble in water.
  • Stability: Stable under proper storage conditions but should be protected from light and extreme temperatures.
  • Reactivity: Non-reactive under normal laboratory conditions but can interact with calcium ions in biological systems.

Relevant analyses show that the solution's osmolarity and pH are critical for maintaining red blood cell integrity during storage .

Applications

Scientific Uses

Citrate phosphate dextrose is widely used in various scientific fields:

  1. Blood Banking: Extensively used for storing whole blood and blood components, ensuring their viability for transfusions.
  2. Research: Employed in studies investigating coagulation dynamics and platelet function.
  3. Clinical Applications: Utilized in therapeutic apheresis procedures where anticoagulation is necessary.
Historical Development and Evolution of CPD

Origins of Anticoagulant Solutions in Transfusion Medicine

The development of anticoagulant solutions revolutionized blood banking by enabling ex vivo blood preservation. Prior to their introduction in the early 20th century, transfusion medicine relied on direct donor-to-recipient methods, severely limiting therapeutic possibilities. Early anticoagulation experiments identified sodium citrate as a key agent for preventing coagulation through calcium chelation. The landmark achievement came in 1914 when Albert Hustin demonstrated the first successful indirect transfusion using citrate, establishing citrate's role as a foundational anticoagulant [5] [9].

During World War II, the urgent need for battlefield blood reserves accelerated anticoagulant research. The Medical Research Committee (MRC) introduced an early citrate-glucose solution in 1940. However, this formulation exhibited critical limitations: Excessive caramelization during sterilization compromised solution stability, and inadequate pH control resulted in poor red blood cell (RBC) viability after transfusion. These limitations prompted researchers to seek improved formulations that could reliably support blood banking systems [5] [9].

Table 1: Early Anticoagulant Solutions Preceding CPD

SolutionKey ComponentsPrimary LimitationsApprox. Storage Duration
Sodium CitrateTrisodium citrateRapid coagulation if diluted; no energy substrateHours (direct transfusion)
MRC 1940Trisodium citrate + GlucoseCaramelization during autoclaving; suboptimal pH (~7.0)< 10 days
ACDCitric acid, Sodium citrate, DextroseBetter sterilization stability; pH ~5.0 improved RBC storage21 days (significant RBC loss)

Transition from Acid-Citrate-Dextrose (ACD) to CPD Formulations

The introduction of Acid-Citrate-Dextrose (ACD) in 1943 by Loutit and Mollison represented a major advance. By incorporating citric acid alongside sodium citrate and dextrose, ACD achieved a lower pH (~5.0) that reduced caramelization during heat sterilization and extended RBC storage viability to 21 days. Despite this improvement, ACD had significant drawbacks: its low pH and hypertonicity (due to high citrate concentration) caused accelerated glycolysis and progressive intracellular phosphate depletion in stored RBCs, impairing post-transfusion recovery [5] [9].

The critical innovation leading to CPD emerged from the work of Gibson and colleagues in the 1950s. Their research identified the detrimental effects of phosphate leakage from RBCs during storage in ACD. By adding disodium phosphate to the citrate-dextrose base, they created Citrate Phosphate Dextrose (CPD), achieving several key improvements [1] [5]:

  • pH Optimization: The phosphate buffer raised the initial solution pH to ~5.6, closer to physiological levels, significantly reducing the acid load on RBCs.
  • Phosphate Homeostasis: Added phosphate minimized the efflux of intracellular phosphate, better preserving RBC 2,3-DPG (diphosphoglycerate) levels crucial for oxygen release.
  • Metabolic Stability: The improved pH profile reduced glucose consumption and lactate accumulation, enhancing ATP generation and membrane integrity.

Table 2: Compositional and Functional Comparison: ACD vs. CPD

Component/PropertyACD (per 100mL)CPD (per 100mL)Physiological Impact of Change
Sodium Citrate2.20g2.63gReduced total citrate load; less calcium chelation potential
Citric Acid0.73g0.32gHigher initial pH; reduced acidity stress on RBCs
Dextrose2.45g2.55gComparable energy substrate provision
Sodium Phosphate-0.22gBuffers pH drop; preserves intracellular phosphate/2,3-DPG
Initial pH~5.0~5.6Nearer physiological; reduced metabolic perturbation
RBC Storage Viability21 days (high loss)21 days (improved recovery)Enhanced post-transfusion RBC survival and function

The introduction of CPD fundamentally changed blood component storage. While ACD was designed primarily for whole blood, CPD's superior biochemical profile made it suitable for the emerging practice of component separation (red cells, plasma, platelets). Its adoption became widespread in US blood banks by the late 1960s, significantly improving the quality and availability of stored red cells [1] [2] [5].

Key Milestones in CPD Standardization and Regulatory Approval

The standardization and regulatory acceptance of CPD involved rigorous scientific validation and institutional collaboration. A pivotal milestone occurred in 1957 when Gibson et al. published comprehensive clinical data demonstrating CPD's superiority over ACD in maintaining RBC adenosine triphosphate (ATP) levels and post-transfusion viability. This evidence directly supported its FDA approval that same year, establishing CPD as the first anticoagulant-preservative solution specifically engineered to address RBC membrane stability and energy metabolism during storage [1] [5].

Global harmonization efforts soon followed. The World Health Organization (WHO) included CPD in its Requirements for the Collection, Processing and Quality Control of Blood, Blood Components and Plasma Derivatives in the 1960s, providing an international standardization framework. This codification ensured consistent manufacturing practices and quality control metrics worldwide, including [1] [8]:

  • Strict concentration tolerances for citrate, phosphate, and dextrose
  • Sterility and pyrogen testing requirements
  • pH and osmolarity specifications for final solutions
  • Packaging and labeling standards for blood collection containers

Further refinement came with CPD-A (Adenine) in the 1970s. The addition of adenine (0.25-0.30 mM) provided a substrate for RBC ATP synthesis, extending storage duration to 35 days while maintaining acceptable 24-hour post-transfusion recovery (>70%). This innovation addressed the limiting factor of ATP depletion in prolonged storage, demonstrating how CPD formulations evolved to meet clinical demands for extended blood product availability [1] [5] [7].

Table 3: Regulatory and Evolutionary Milestones of CPD

YearDevelopmentInitiating Body/ResearchersSignificance
1943Introduction of ACDLoutit & MollisonFirst viable anticoagulant for 21-day storage; foundation for CPD
1957FDA Approval of CPDUS FDALegitimized CPD as standard anticoagulant in US blood banking
1960sWHO Standardization of CPDWorld Health OrganizationGlobal harmonization of formulation and QC requirements
1970sIntroduction of CPD-A (CPD with Adenine)Multiple research groupsExtended RBC storage to 35 days via improved ATP synthesis
1980sUniversal Adoption in Component TherapyMajor Blood BanksSolidified role in plasma/platelet storage systems

The impact of CPD standardization extends beyond RBC preservation. When whole blood is centrifuged, the majority of CPD concentrates in the plasma fraction. Consequently, plasma and platelets separated from CPD-anticoagulated whole blood inherit a preservative environment specifically optimized for plasma protein stability and platelet metabolism. This characteristic made CPD integral to component therapy, enabling the parallel development of standards for plasma freezing (Fresh Frozen Plasma) and platelet storage [1] [7]. The solution’s formulation remains the predominant anticoagulant-preservative in US blood banking infrastructure today, underscoring the enduring significance of Gibson's mid-century innovation [1] [2] [5].

Properties

CAS Number

51404-37-6

Product Name

Citrate phosphate dextrose

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal;phosphoric acid

Molecular Formula

C12H23O17P

Molecular Weight

470.27 g/mol

InChI

InChI=1S/C6H8O7.C6H12O6.H3O4P/c7-3(8)1-6(13,5(11)12)2-4(9)10;7-1-3(9)5(11)6(12)4(10)2-8;1-5(2,3)4/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1,3-6,8-12H,2H2;(H3,1,2,3,4)/t;3-,4+,5+,6+;/m.0./s1

InChI Key

RSGFPIWWSCWCFJ-VAXZQHAWSA-N

SMILES

C(C(C(C(C(C=O)O)O)O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.OP(=O)(O)O

Synonyms

0.5 citrate CPD
citrate phosphate dextrose
citroglucophosphate
CP2D solution

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.OP(=O)(O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.